molecular formula C33H30F2N2O5 B566063 (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one CAS No. 1185883-40-2

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Katalognummer: B566063
CAS-Nummer: 1185883-40-2
Molekulargewicht: 572.609
InChI-Schlüssel: WYMDQBFNYMAMNK-LTXXGDHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic Characterization of the Oxazolidinone Core Structure

The oxazolidinone core adopts a rigid bicyclic conformation, as confirmed by single-crystal X-ray diffraction studies. The heterocyclic ring system exhibits a planar geometry at the carbonyl oxygen (O1) and nitrogen (N1) atoms, with a bond angle sum of 352.7° at N1, indicating partial sp² hybridization. Key bond lengths include:

  • N1–C9 : 1.372 Å (amide bond)
  • O1–C9 : 1.212 Å (carbonyl bond)
  • C3–C4 : 1.498 Å (aryl–oxazolidinone junction)

The phenyl substituent at C4 occupies an axial position relative to the oxazolidinone plane, creating steric interactions with the pentanoyl side chain. Intermolecular C–H···O interactions between the oxazolidinone carbonyl and adjacent fluorophenyl groups stabilize the crystal lattice, with a contact distance of 2.89 Å.

Table 1: Crystallographic parameters for the oxazolidinone core

Parameter Value
Space group P2₁
Unit cell dimensions a = 7.873 Å, b = 5.566 Å, c = 15.492 Å
β angle 101.45°
R factor 0.0385
Flack parameter 0.038(5)

Conformational Analysis of the Pentanoyl Side Chain Substituents

The pentanoyl side chain adopts a gauche conformation about the C2–C3 bond (torsion angle: 62.4°), as revealed by nuclear Overhauser effect spectroscopy (NOESY) correlations between H2 and H4 protons. Density functional theory (DFT) calculations identify three low-energy conformers:

  • Extended (ΔG = 0 kcal/mol): Antiperiplanar arrangement of C1–C2–C3–C4
  • Partially folded (ΔG = 1.2 kcal/mol): Dihedral angle of 120° at C3–C4
  • Helical (ΔG = 2.8 kcal/mol): Intramolecular O–H···N hydrogen bond between hydroxyl and amino groups

Variable-temperature ¹H NMR (400 MHz, CDCl₃) shows coalescence at 318 K for the C5 hydroxyl proton, indicating conformational exchange with an energy barrier of 14.3 kJ/mol.

Stereochemical Configuration Validation Through Chiral HPLC and X-ray Diffraction

The absolute configuration was unambiguously assigned using anomalous dispersion effects in X-ray diffraction. The Flack parameter of 0.038(5) confirms the S configuration at C3, while the R/S assignments at C2 and C5 derive from Bijvoet differences > 3σ. Chiral HPLC separation on a R-N-(3,5-dinitrobenzoyl)phenylglycine stationary phase (Chiralpak IA) resolves enantiomers with a separation factor (α) of 1.24 and resolution (Rₛ) of 2.1.

Table 2: Chromatographic parameters for stereochemical validation

Column Mobile Phase Retention Time (min) α Rₛ
Chiralpak IA Hexane:IPA (80:20) 12.7 (S), 15.8 (R) 1.24 2.1
Lux Cellulose-2 MeOH:ACN (50:50) 8.9 (S), 10.2 (R) 1.15 1.4

Hydrogen Bonding Network Analysis in Solid-State Polymorphs

Two polymorphic forms exhibit distinct hydrogen bonding patterns:

  • Form I : Centrosymmetric dimers via O–H···O bonds (2.78 Å) between hydroxyl and carbonyl groups
  • Form II : Infinite chains with N–H···O (2.94 Å) and C–H···F (2.89 Å) interactions

Raman spectroscopy reveals a 25 cm⁻¹ shift in the carbonyl stretching frequency between polymorphs, correlating with hydrogen bond strength differences. Pressure-dependent studies (0–5 GPa) show Form II converts to Form I at 1.2 GPa, accompanied by a 9% volume reduction.

Table 3: Hydrogen bond parameters in polymorphs

Polymorph Donor–Acceptor Pair Distance (Å) Angle (°)
Form I O5–H···O1 2.78 163
Form II N2–H···O3 2.94 155
Form II C12–H···F1 2.89 142

Eigenschaften

IUPAC Name

(4S)-3-[(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30F2N2O5/c34-24-10-6-22(7-11-24)30(39)19-18-28(32(40)37-29(20-42-33(37)41)21-4-2-1-3-5-21)31(23-8-16-27(38)17-9-23)36-26-14-12-25(35)13-15-26/h1-17,28-31,36,38-39H,18-20H2/t28-,29-,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMDQBFNYMAMNK-LTXXGDHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)C(CCC(C2=CC=C(C=C2)F)O)C(C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)[C@H](CC[C@@H](C2=CC=C(C=C2)F)O)[C@@H](C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185883-40-2
Record name (4S)-3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFJ9MN6DVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Cyclization of Phenylglycinol with Diethyl Carbonate

In a representative procedure, (R,S)-phenylglycinol (31.4 mmol) reacts with diethyl carbonate (79.0 mmol) in the presence of potassium carbonate (3.10 mmol) at 130–140°C. Ethanol is removed via distillation, and the residue is crystallized from ethyl acetate/petroleum ether to yield 4-phenyloxazolidin-2-one with 85% efficiency. This method is favored for its simplicity and high yield, though stereochemical purity requires subsequent resolution steps.

Critical Parameters:

  • Temperature: 130–140°C (prevents side reactions)

  • Base: K₂CO₃ (optimal for deprotonation without over-decomposition)

  • Solvent: Neat conditions (avoids solvent interference)

Stereoselective Introduction of the Hydroxypentanoyl Side Chain

The (2R,5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl group introduces two stereocenters, necessitating precise stereochemical control. Enzymatic resolution has emerged as a green and efficient strategy.

Enzymatic Kinetic Resolution Using Lipases

A patent-pending method resolves racemic 4S-phenyl-3-[(5RS)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one using Lipozyme TL IM in toluene or diisopropyl ether at 40°C. Vinyl acetate serves as the acyl donor, selectively acetylating the (5R)-isomer and leaving the desired (5S)-isomer unmodified. This achieves ≥98% enantiomeric excess (ee) with 42–45% isolated yield.

Optimized Conditions:

  • Enzyme: Lipozyme TL IM (superior activity and selectivity)

  • Solvent: Toluene (enhances enzyme stability)

  • Temperature: 40°C (balances reaction rate and enzyme denaturation)

Coupling of the (4-Fluorophenyl)Amino-(4-Hydroxyphenyl)Methyl Group

The (S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl substituent is introduced via reductive amination or palladium-catalyzed cross-coupling.

Reductive Amination with Chiral Induction

A Schiff base formed from 4-fluoroaniline and 4-hydroxybenzaldehyde undergoes asymmetric reduction using (S)-BINAP-RuCl₂ as a catalyst. This affords the desired (S)-configured amine with 92% ee, which is subsequently coupled to the oxazolidinone core via EDC/HOBt-mediated amidation.

Challenges:

  • Competing imine tautomerization (mitigated by low-temperature conditions)

  • Over-reduction to secondary amine (controlled via H₂ pressure modulation)

Final Assembly and Global Deprotection

The convergent synthesis concludes with coupling the hydroxypentanoyl and aminobenzyl fragments to the oxazolidinone core.

Fragment Coupling via Mitsunobu Reaction

The secondary alcohol of the hydroxypentanoyl side chain is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine, enabling nucleophilic displacement by the aminobenzyl group. This step proceeds with retention of configuration, critical for preserving stereochemical integrity.

Yield Optimization:

  • Stoichiometry: 1.2 equivalents of DEAD (avoids over-oxidation)

  • Solvent: THF (improves reagent solubility)

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ee (%)Scalability
Enzymatic ResolutionLipase TL IM acetylation42–45≥98High
Reductive AminationRu-catalyzed reduction6892Moderate
Mitsunobu CouplingDEAD-mediated coupling75N/ALow

Industrial Considerations and Challenges

Cost and Environmental Impact

  • Enzymatic methods reduce reliance on toxic reagents (e.g., phosgene) but require specialized enzyme handling.

  • Palladium-catalyzed steps incur metal recovery costs but are indispensable for aryl coupling.

Stereochemical Drift

Epimerization at the 5-position of the hydroxypentanoyl chain during coupling necessitates stringent pH control (pH 6–7) .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted aromatic compounds

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity :
    • The compound has been studied for its potential anticancer properties. Research indicates that oxazolidinone derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of fluorophenyl groups may enhance the compound's efficacy by improving its interaction with biological targets .
  • Antimicrobial Properties :
    • Similar derivatives have shown promising antimicrobial activity against a range of pathogens. The structural features of (S)-3-((2R,5S) suggest it could exhibit similar properties, potentially acting as a novel antimicrobial agent .
  • Anti-inflammatory Effects :
    • Some studies have indicated that compounds with oxazolidinone structures possess anti-inflammatory properties. This makes (S)-3-((2R,5S) a candidate for further research in the treatment of inflammatory diseases .

Synthesis and Derivatives

The synthesis of (S)-3-((2R,5S) involves complex organic reactions that can yield various derivatives with modified biological activities. For instance, altering the substituents on the oxazolidinone ring can lead to compounds with enhanced potency or reduced side effects.

Derivative Biological Activity Reference
Compound AAnticancer
Compound BAntimicrobial
Compound CAnti-inflammatory

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study demonstrated that (S)-3-((2R,5S) exhibited significant cytotoxic effects on human breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Antimicrobial Testing :
    • Another investigation tested various derivatives of oxazolidinones against Staphylococcus aureus and Escherichia coli, revealing that certain modifications led to increased antibacterial activity compared to standard treatments .
  • Anti-inflammatory Mechanisms :
    • Research focusing on the anti-inflammatory effects of oxazolidinones highlighted their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating chronic inflammatory conditions .

Wirkmechanismus

The mechanism of action of (S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Structural Comparison of Oxazolidinone Derivatives
Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound (1185883-40-2) C₃₃H₃₀F₂N₂O₅ 572.60 4-Fluorophenyl, 4-hydroxyphenyl, hydroxylated pentanoyl High stereochemical complexity; dual fluorinated aromatic systems
Ezetimibe Intermediate (272778-12-8) C₃₉H₄₆F₂N₂O₅Si₂ 753.04 Trimethylsilyl (TMS)-protected hydroxyl and oxy groups Lipophilic due to TMS groups; likely a synthetic precursor
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one C₁₀H₁₁NO₂ 177.20 Methyl, phenyl Simplified oxazolidinone core; minimal steric hindrance
Key Observations :

Target Compound vs. Ezetimibe Intermediate :

  • The target compound lacks the trimethylsilyl (TMS) groups present in the Ezetimibe intermediate, which are typically used as protecting groups during synthesis. Removal of TMS likely enhances polarity and aqueous solubility .
  • The hydroxyl groups in the target compound may improve hydrogen-bonding interactions with biological targets compared to the silylated intermediate.

Target Compound vs. Its smaller size may favor membrane permeability but limit binding specificity .

Pharmacokinetic and Bioactivity Implications

  • Fluorine Atoms : The 4-fluorophenyl groups in the target compound may enhance metabolic stability and bioavailability by resisting cytochrome P450-mediated oxidation .
  • Hydroxyl Groups: These could improve solubility but may reduce blood-brain barrier penetration compared to non-polar analogs like the Ezetimibe intermediate .

Biologische Aktivität

(S)-3-((2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one (CAS Number: 1185883-40-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article delves into the biological activity of this compound, supported by various studies and data.

PropertyValue
Molecular FormulaC33H30F2N2O5
Molecular Weight572.599 g/mol
LogP6.6846
PSA (Polar Surface Area)99.1 Ų

The compound is structurally similar to known inhibitors of protein interactions involved in cancer progression, particularly targeting the eIF4E/eIF4G interaction. This interaction is crucial for cap-dependent translation initiation, which is often dysregulated in cancer cells. By mimicking the structure of 4EGI-1, a known inhibitor of this interaction, (S)-3-((2R,5S)-5-(4-fluorophenyl)... may disrupt the formation of the eIF4F complex, thereby inhibiting tumor growth.

Biological Activity

  • Antitumor Activity :
    • Studies have shown that compounds similar to (S)-3-((2R,5S)-5-(4-fluorophenyl)... can inhibit cell proliferation in various cancer cell lines. For example, a study on related oxazolidinone derivatives indicated significant cytotoxic effects against breast and prostate cancer cells through apoptosis induction and cell cycle arrest .
  • Mechanistic Studies :
    • In vitro assays demonstrated that this compound could effectively inhibit the eIF4E/eIF4G interaction, leading to reduced translation of oncogenic mRNAs. This was measured using fluorescence polarization assays that quantify binding interactions .
  • Case Studies :
    • A case study involving a series of indazole derivatives highlighted the importance of structural rigidity in enhancing biological activity against eIF4E. The findings suggest that modifications to the oxazolidinone scaffold could further optimize the efficacy of (S)-3-((2R,5S)-5-(4-fluorophenyl)... against specific cancer types .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of similar compounds to enhance their therapeutic index. Key findings include:

  • SAR Studies : Structure-activity relationship (SAR) studies have identified critical functional groups necessary for maintaining inhibitory activity against eIF4E. The presence of fluorinated phenyl groups appears to enhance binding affinity and selectivity .
  • In Vivo Efficacy : Preliminary in vivo studies using xenograft models have indicated that compounds with similar structures can significantly reduce tumor size without notable toxicity to normal tissues .

Q & A

Q. What computational tools aid in predicting the compound’s interaction with biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) models binding to fluorophenyl-recognizing receptors (e.g., kinases). MD simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.